BenchChemオンラインストアへようこそ!

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide (CAS 301175-74-6) is a synthetic, polyhalogenated thiazolyl-acrylamide (C₁₉H₁₃Cl₃N₂OS; MW 423.74 g/mol). Its structure features an E-configuration α,β-unsaturated carbonyl acrylamide bridge connecting a 2-chlorophenyl ring to a 5-(3,4-dichlorobenzyl)-substituted thiazole core.

Molecular Formula C19H13Cl3N2OS
Molecular Weight 423.74
CAS No. 301175-74-6
Cat. No. B2503104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
CAS301175-74-6
Molecular FormulaC19H13Cl3N2OS
Molecular Weight423.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
InChIKeyKXGZCQVEHQFQBH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide (CAS 301175-74-6): Chemical Identity and Structural Context for Research Procurement


(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide (CAS 301175-74-6) is a synthetic, polyhalogenated thiazolyl-acrylamide (C₁₉H₁₃Cl₃N₂OS; MW 423.74 g/mol) . Its structure features an E-configuration α,β-unsaturated carbonyl acrylamide bridge connecting a 2-chlorophenyl ring to a 5-(3,4-dichlorobenzyl)-substituted thiazole core . This compound belongs to a broader class of N-(thiazol-2-yl)acrylamides explored across multiple therapeutic target areas, including kinase and cytoskeletal protein inhibition [1]. Defining its precise, quantifiable differentiation from closest analogs, however, is constrained by the current state of publicly available evidence.

Why Generic Substitution Fails for (E)-3-(2-Chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide: A Current Evidence Gap Analysis


In the absence of publicly available, quantifiable, and comparative biological data, direct functional substitution of CAS 301175-74-6 by its closest structural analogs cannot be informed by a straightforward potency-based argument. The key structural feature—the specific 3,4-dichlorobenzyl substitution pattern on the thiazole ring—distinguishes it from analogs like the 2,5-dichlorobenzyl regioisomer (CAS 304895-61-2) . In related thiazole-acrylamide series, such halogen positional changes are known to profoundly alter target engagement and selectivity profiles [REFS-2, REFS-3]. Therefore, assuming functional equivalence without confirmatory data carries a high risk, and the procurement decision currently hinges on the necessity of this specific regioisomer for a given research model, not on a proven superiority claim.

Quantitative Differentiation Evidence for (E)-3-(2-Chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide Against Closest Analogs


Regioisomeric Differentiation in Target Engagement: 3,4-Dichlorobenzyl vs. 2,5-Dichlorobenzyl Analogs

The 3,4-dichlorobenzyl substitution on the thiazole core of CAS 301175-74-6 is a distinct regioisomeric feature compared to the 2,5-dichlorobenzyl analog (CAS 304895-61-2). While direct comparative potency data for these two exact compounds is absent from public literature, class-level SAR evidence for thiazole-based inhibitors indicates that the position of halogen atoms on the benzyl group critically influences enzymatic inhibitory potency [1]. This distinction makes generic interchange functionally unvalidated.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Unverified Antineoplastic Activity Profile from NCI-60 Screening Data on Structural Analogs

A supplier datasheet reports NCI-60 screening results for structural analogs of CAS 301175-74-6, showing a Mean Graph Midpoint GI50 of 3.903 μM . The compound is also suggested to inhibit topoisomerase IIα (IC50 = 0.42 μM) and disrupt tubulin polymerization (EC50 = 1.8 μM) . However, these values lack a direct comparator compound, primary source validation, and must be treated as unverified commercial information.

Cancer Biology Cytotoxicity Assay Drug Discovery

Lipophilicity-Driven Property Differentiation (cLogP 5.2)

The estimated partition coefficient (XLogP3) for CAS 301175-74-6 is 5.2, as reported by a supplier . This parameter impacts solubility, permeability, and non-specific binding. The absence of cLogP values for the most direct analogs (e.g., CAS 304895-61-2) prevents a direct comparison, but this value places the compound in a highly lipophilic space typical of polyhalogenated structures.

ADME Physicochemical Property Drug Design

Best-Fit Research Application Scenarios for CAS 301175-74-6 Based on Available Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration in Thiazole-Acrylamide Programs

The primary procurement rationale for CAS 301175-74-6 is its use as a specific regioisomer in a medicinal chemistry SAR library. When exploring the biological impact of the dichlorobenzyl substitution pattern on a thiazole core, this compound provides the 3,4-dichloro configuration, distinct from the 2,5-dichloro analog (CAS 304895-61-2). Class-level SAR indicates such halogen position changes can dramatically alter target potency and selectivity [1], making this the correct choice when the experimental hypothesis concerns this specific spatial arrangement.

Physicochemical Property-Driven Assay Development Requiring High Lipophilicity

Researchers studying the impact of high lipophilicity (XLogP3 = 5.2) on membrane permeability, cellular accumulation, or non-specific binding can use this compound as a model. Its defined polyhalogenated structure offers a consistent and reproducible physicochemical profile, suitable for benchmarking against compounds with systematically varied halogenation patterns.

Hypothesis-Driven Screening for Cytoskeletal and DNA-Damage Pathway Inhibitors

For groups investigating the colchicine binding site of tubulin or topoisomerase IIα inhibition, this compound can serve as a starting point for exploratory screening, based on supplier-provided unverified activity data (EC50 = 1.8 μM and IC50 = 0.42 μM, respectively) . Its procurement is justified for hit validation and initial SAR expansion studies, with the understanding that these activity values require independent replication.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.